molecular formula C19H17ClN2O3 B2436159 2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421442-94-5

2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2436159
CAS RN: 1421442-94-5
M. Wt: 356.81
InChI Key: PWIGNEJFKGKMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential amino acid that plays a crucial role in cancer cell metabolism, and the inhibition of glutaminase has emerged as a promising strategy for cancer therapy.

Scientific Research Applications

Antagonist Binding Site Mapping

Research by Kersey et al. (1996) discusses a potent and selective non-peptidic antagonist of the NK2 receptor, highlighting its use in identifying residues at the antagonist binding site. This compound, similar in structural functionality to 2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide, demonstrates utility in receptor site mapping, potentially aiding in the development of targeted therapies for related receptors (Kersey et al., 1996).

Antiprion Activity

Fiorino et al. (2012) synthesized benzamide derivatives to evaluate their binding affinity for human PrP(C) and inhibition of its conversion into PrP(Sc), showing potential as therapeutic agents against prion diseases. This study showcases the application of benzamide derivatives in developing treatments for neurodegenerative conditions (Fiorino et al., 2012).

Antibacterial Agents

Desai et al. (2008) presented the synthesis and evaluation of several acetamide derivatives for their antibacterial activity, demonstrating moderate to good efficacy against gram-positive and gram-negative bacteria. This research contributes to the ongoing search for new antibacterial compounds in combating resistant bacterial strains (Desai et al., 2008).

Nucleophilicity and Reactivity Studies

Bolotin et al. (2016) investigated the reactivity of oxime species with 2-nitrilium closo-decaborate clusters, leading to 2-iminium closo-decaborates. Such studies enhance understanding of nucleophilic addition reactions and could inform the design of novel organic reactions involving acetamide analogs (Bolotin et al., 2016).

Anti-inflammatory Drug Design

Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and evaluated its anti-inflammatory activity through in silico modeling. The study emphasizes the compound's potential as an anti-inflammatory drug, contributing to the development of novel therapeutic agents (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-[4-[[2-(2-chlorophenyl)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-16-9-3-1-7-14(16)13-18(23)22-11-5-6-12-25-17-10-4-2-8-15(17)19(21)24/h1-4,7-10H,11-13H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIGNEJFKGKMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.